Product packaging for VapD protein(Cat. No.:CAS No. 147571-30-0)

VapD protein

Cat. No.: B1176291
CAS No.: 147571-30-0
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Description

The VapD protein is a key virulence-associated factor found in a range of bacterial pathogens, including Rhodococcus equi , Helicobacter pylori , and Xylella fastidiosa . Its primary research value lies in elucidating the mechanisms of intracellular survival and pathogenesis. Studies have demonstrated that VapD is critical for bacterial persistence inside host cells; for instance, knockout of the vapD gene in Helicobacter pylori significantly impairs its ability to survive within gastric cells, underscoring its role in chronic infection . The protein exhibits structural diversity, with an eight-stranded β-barrel fold in R. equi and a modified ferredoxin-like fold in H. pylori that is similar to CRISPR-associated Cas2 proteins . Biochemically, VapD from H. pylori and X. fastidiosa has been characterized as a purine-specific endoribonuclease, cleaving mRNA and suggesting a functional role in post-transcriptional regulation, potentially under stress conditions . This ribonuclease activity is a key focus for researchers investigating how pathogens modulate host cell processes. In R. equi , VapD is part of a plasmid-encoded family of virulence proteins essential for diverting phagosomal maturation in macrophages, allowing the bacterium to avoid destruction and replicate intracellularly . Supplied as a recombinant protein, VapD is an essential reagent for research areas including bacterial pathogenesis, host-pathogen interactions, toxin-antitoxin systems, and the development of novel antimicrobial strategies.

Properties

CAS No.

147571-30-0

Molecular Formula

C10H16N2O

Synonyms

VapD protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Vapd Proteins

Three-Dimensional Structural Elucidation and Characteristics

The three-dimensional structures of VapD proteins have been determined through techniques such as X-ray crystallography, providing a detailed view of their folds, domain organization, and assembly.

Overall Fold and Domain Organization

VapD proteins exhibit a core structure characterized by a β-barrel fold. The crystal structure of VapD from R. equi reveals a compact, elliptical eight-stranded β-barrel with a novel strand topology and pseudo-twofold symmetry. nih.govresearchgate.netvulcanchem.comnih.gov This topology, described as two Greek-key motifs separated by a small α-helix, represents a novel fold family. researchgate.net The strand ordering for the R. equi VapD barrel is β1–β2–β3–β8–β5–β6–β7–β4. nih.gov

Some VapD homologs, such as the HP0315 protein from Helicobacter pylori, show a modified ferredoxin-like fold that shares structural similarities with other VapD proteins and the Cas2 family of ribonucleases. vulcanchem.comnih.govresearchgate.netulb.ac.be Circular dichroism spectroscopy of R. equi VapD suggests a predominance of β-stranded structure in the core. nih.gov This analysis also indicates that the β-barrel core is preceded by a natively disordered region at the N-terminus. nih.govresearchgate.netvulcanchem.comnih.govresearchgate.net This domain organization, consisting of a structured β-barrel core and a disordered N-terminal region, appears to be conserved across different bacterial species. vulcanchem.comresearchgate.netresearchgate.net

Oligomeric States and Assembly Architectures

VapD proteins have been observed in various oligomeric states, which can be influenced by factors such as concentration and context (e.g., presence of an antitoxin). Multi-angle laser light scattering (MALLS) studies have shown that R. equi VapD exists as a monomer in solution. nih.govresearchgate.netvulcanchem.comnih.gov

However, VapD proteins from other species, such as Haemophilus influenzae and Helicobacter pylori, are known to function as dimers, with the minimal nuclease-active form being a dimer. nih.govresearchgate.net In the VapXD complex from H. influenzae, two VapD monomers form a butterfly-shaped dimer with a deep cleft between them. nih.gov This dimerization is mediated primarily by a C-terminal β strand (β5) outside the core ferredoxin fold. nih.gov

Furthermore, purified H. influenzae VapD can exist as a flat, "puck-shaped" homohexamer, which is a trimer of dimers. nih.govresearchgate.net The crystal structure of the VapD-VapW complex suggests that VapW binds at the interface required for VapD homohexamerization, potentially disrupting this oligomerization. nih.govresearchgate.netasm.org

The observed oligomeric states are summarized in the table below:

Oligomeric StateOrganism(s)ContextSource(s)
MonomerRhodococcus equiIn solution nih.govresearchgate.netvulcanchem.comnih.gov
DimerH. influenzae, H. pyloriNuclease-active form nih.govresearchgate.net
DimerH. influenzaeIn VapXD complex nih.gov
HexamerH. influenzaePurified protein nih.govresearchgate.net
Trimer of DimersH. influenzaePurified protein nih.govresearchgate.net

Active Site Characterization and Putative Catalytic Clefts

VapD proteins, particularly those functioning as toxins in toxin-antitoxin systems, possess a putative catalytic site. This site is typically located within a cleft formed by the VapD dimer. nih.govresearchgate.netnih.gov Mutational studies of VapD homologs and related proteins like Cas2 have helped map the nuclease active site to this inter-monomer cleft. nih.govresearchgate.net

Conserved aspartate and serine residues are found within this putative catalytic site. nih.govresearchgate.net For instance, in H. pylori HP0315, residues D7, L13, S43, and D76 have been identified as important for activity, with D7 and D76 potentially acting as nucleophiles. researchgate.net In Campylobacter jejuni VapD, catalytic residues D11 and S46 are located within the cleft formed by the dimer. researchgate.net While the exact catalytic mechanism may vary, the presence of conserved residues like aspartate suggests a nuclease activity similar to that of Cas2 proteins. nih.govresearchgate.net Some VapD proteins have demonstrated non-specific RNase activity in vitro, predominantly cleaving RNA before purine (B94841) residues. researchgate.netasm.org

Conformational Dynamics and Stability Profiles

Studies on VapD proteins have also explored their conformational dynamics and stability. Circular dichroism spectroscopy has been used to assess the molecular characteristics of VapD, indicating the predominance of β-stranded structure in the core. nih.gov The N-terminal regions of VapD, VapG, and VapB are suggested to be flexible or unordered in crystals. nih.govresearchgate.net This natively disordered N-terminus precedes the structured β-barrel core. nih.govresearchgate.netvulcanchem.comnih.gov While the core structure is stable, the flexibility of the N-terminal region may play a role in function or interactions. researchgate.net Some studies have examined the thermostability of VapD proteins. researchgate.net

Structural Features Guiding Molecular Interactions

The structural features of VapD proteins dictate their interactions with other molecules, including potential ligands and antitoxins. The VapD β-barrel structure presents both polar and apolar surfaces. nih.govresearchgate.net The "bald" spot on the side of the barrel, formed by conserved glycine (B1666218) residues, is devoid of side chains and has a smooth, flat surface. nih.gov In the crystal structure of R. equi VapD, octyl-β-d-glucoside molecules were found to bind to this apolar region, suggesting a potential role in interactions with nonpolar surfaces or lipids. nih.govresearchgate.netvulcanchem.comnih.govresearchgate.net This apolar region may facilitate interaction with ordered lipid structures in host membranes or glycolipids. researchgate.net

In toxin-antitoxin systems, the VapD dimer forms a cleft that serves as the binding site for the antitoxin, such as VapX. nih.govresearchgate.netnih.gov The antitoxin binds within this cleft, occluding the putative catalytic site and preventing the nucleolytic activity of VapD. nih.govresearchgate.net The interaction between VapX and VapD is mediated by a positively charged cleft on VapD that binds to an electronegative surface on VapX. nih.gov In the case of the VapD-VapW complex, VapW binds at the interface responsible for VapD hexamerization, suggesting a mechanism of antitoxin activity through disruption of higher-order oligomerization. nih.govresearchgate.netasm.org

Structural features like the conserved β2-β3 loop in VapD monomers can undergo conformational changes upon interaction with the antitoxin VapX. nih.gov These structural dynamics at interaction interfaces are crucial for regulating VapD activity within the context of toxin-antitoxin systems.

Biochemical and Enzymatic Activities of Vapd

Nucleolytic Activities and Substrate Specificity

VapD proteins exhibit nucleolytic activity, targeting nucleic acid molecules. This activity is central to their function, especially in the context of stress response and virulence in various bacterial pathogens. nih.govresearchgate.netnih.gov

Endoribonuclease Activity (e.g., purine-specific cleavage)

A prominent activity of VapD proteins is their function as endoribonucleases. Studies on VapD from Haemophilus influenzae (VapDHin) and Helicobacter pylori (VapDHpy) have demonstrated non-specific RNase activity in vitro. nih.govresearchgate.netresearchgate.net This activity predominantly involves cleaving RNA before purine (B94841) residues (adenine and guanine). nih.govnih.govresearchgate.net For instance, H. pylori HP0315, identified as a VapD protein, was shown to cleave mRNA preferentially before adenine (B156593) and guanine (B1146940) nucleotides, indicating purine-specific endoribonuclease activity. nih.govresearchgate.net

VapD proteins, like their distant homologs the Cas2 proteins, have been hypothesized to possess RNase activity based on conserved amino acid patterns. nih.gov While Cas2 proteins are known endoribonucleases with a preference for single-stranded RNAs, often cleaving within U-rich regions, VapD's specificity appears to lean towards purine-rich sites. nih.govresearchgate.netnih.gov

Potential Deoxyribonuclease Activity

While endoribonuclease activity is well-documented for several VapD proteins, there is also potential for deoxyribonuclease (DNase) activity. Some Cas2 proteins, which share structural similarities with VapD, have been reported to possess both RNase and DNase activities. nih.govcam.ac.uknih.gov This homology suggests that VapD nucleases might also exhibit dual activity. nih.gov However, the divalent ion-independent DNase activity observed in some Cas2/VapD sub-families requires further investigation. researchgate.net For example, a protein from Burkholderia pseudomallei, BPSL1038, which shows structural similarities to both Cas2 and VapD, has demonstrated endonuclease activity towards double-stranded DNA that is independent of divalent ions. cam.ac.uknih.gov Further studies are needed to definitively determine if the SOS response induced by some VapD toxins is a direct result of DNase activity. researchgate.net

Role of Conserved Catalytic Residues in Enzymatic Function

The enzymatic function of VapD proteins relies on conserved catalytic residues located within their active site. The minimal nuclease-active form of VapDHpy and VapDHin is a dimer, with the putative catalytic site residing in a cleft formed by the subunits. nih.govresearchgate.net This site contains conserved aspartate and serine residues. nih.govresearchgate.net

Mutagenesis studies on HP0315 (H. pylori VapD) have identified specific residues crucial for its RNase activity, including D7, L13, S43, and D76. nih.govresearchgate.net D7 and D76 are proposed to act as nucleophiles, attacking and cleaving the phosphodiester bond in single-stranded RNAs. researchgate.net L13, located in the α1 helix region, may influence the local environment of this helix, which is suggested as a potential RNA-binding region. researchgate.net S43, situated between β2 and β3, might be involved in binding with uracil (B121893) bases, potentially contributing to the specificity of RNA cleavage. researchgate.net These findings highlight the importance of these conserved residues for the nucleolytic function of VapD.

Mechanisms of Nucleic Acid Degradation and Impact on Cellular Processes

The mechanism by which VapD proteins degrade nucleic acids, particularly RNA, involves the action of their catalytic residues on the phosphodiester backbone. The purine-specific cleavage observed for some VapD proteins suggests a mechanism that targets specific sequences or structural motifs within RNA molecules. nih.govresearchgate.net This targeted degradation of RNA can have significant impacts on cellular processes.

As components of type II toxin-antitoxin systems, VapD toxins are typically neutralized by a cognate antitoxin (e.g., VapX) which binds to the VapD dimer and occludes the catalytic cleft, thereby preventing nucleolytic activity. nih.govresearchgate.netresearchgate.net Upon certain stress conditions, the antitoxin can be degraded, releasing the active VapD toxin.

The nucleolytic activity of VapD is proposed to contribute to bacterial virulence and stress response. nih.govresearchgate.netnih.gov By degrading cellular RNA, VapD can modulate gene expression, potentially leading to a shutdown of translation or alterations in the expression of genes involved in essential cellular processes like replication and cell division. bmbreports.org Overexpression of some VapD toxins has been shown to induce the SOS response in E. coli, suggesting that they may target processes related to genomic DNA integrity, maintenance, or replication. nih.govresearchgate.net While the exact in vivo targets of VapD nucleases are not yet fully understood, their ability to cleave RNA and potentially DNA points to a role in disrupting fundamental cellular functions, contributing to bacterial persistence and pathogenesis. nih.govresearchgate.netnih.gov

Vapd As a Component of Toxin Antitoxin Systems

Classification and Diversity of VapD-Associated Type II Toxin-Antitoxin Systems (e.g., VapXD, VapYD, VapWD)

Initially, VapD toxins were identified in association with VapX antitoxins, forming the VapXD family of TA systems. asm.org However, recent comprehensive genomic analyses have expanded the known diversity of VapD-associated systems. asm.orgnih.gov By examining the genes adjacent to those encoding VapD-like proteins, researchers have identified two new families of antitoxins, designated VapY and VapW. asm.orgnih.gov This has led to the classification of two novel VapD-associated Type II TA systems: VapYD and VapWD. asm.orgresearchgate.net

Phylogenetic analysis of VapD-like proteins reveals distinct clades associated with each antitoxin type. researchgate.net VapD proteins that pair with VapX form a specific subclade, which is part of a larger clade associated with VapY antitoxins. asm.org The VapD homologs that associate with VapW form a separate, larger clade. asm.org This distribution suggests that the VapX/VapY-associated and VapW-associated VapD systems may have emerged independently. nih.gov

VapD-Associated TA SystemToxinAntitoxinKey Characteristics of Antitoxin
VapXD VapDVapXBelongs to a known family of antitoxins; often found in human pathogens like Haemophilus influenzae. asm.orgnih.gov
VapYD VapDVapYA novel family of antitoxins; shares the SH3 fold with VapX despite no sequence similarity. asm.orgnih.gov
VapWD VapDVapWA novel family of antitoxins; represents a catalytically inactive homolog of the VapD toxin itself. asm.orgnih.gov

VapD toxins from both the VapYD and VapWD systems have been shown to induce an SOS response when overproduced in Escherichia coli, suggesting they may target processes related to DNA integrity, maintenance, or replication. asm.orgnih.gov

Functional Interplay with Cognate Antitoxin Proteins (e.g., VapX, VapY, VapW)

The interaction between the VapD toxin and its cognate antitoxin is a hallmark of Type II TA systems, where the antitoxin directly binds to and neutralizes the toxin. asm.orgwikipedia.org

The mechanisms by which VapD is neutralized vary between the different antitoxin families.

VapX: The VapX antitoxin neutralizes the VapD toxin through direct binding that occludes the putative catalytic cleft of the VapD dimer. researchgate.netnih.gov This physical blockage prevents the toxin from accessing its substrate. nih.gov The interaction between VapD and VapX is unusual in its stoichiometry, with a single VapX antitoxin binding to a homodimer of VapD. nih.govdesy.de

VapW: The neutralization mechanism by VapW is distinct from that of VapX. nih.gov Structural analysis of the VapD-VapW complex reveals that VapW binds to a surface of the VapD dimer that is opposite to the catalytic site. nih.gov This interaction interface is the same one that VapD dimers use to assemble into higher-order hexameric structures. asm.orgasm.org Although the catalytic cleft of VapD remains accessible when bound to VapW, it is hypothesized that VapW neutralizes the toxin by disrupting the oligomerization of VapD dimers, which may be essential for its toxic activity. asm.orgnih.govasm.org

VapY: While VapY has no sequence similarity to VapX, it shares the same SH3 fold, which is characterized by five anti-parallel β-sheets forming a barrel structure. asm.orgnih.gov This structural similarity suggests that VapY may employ a neutralization mechanism similar to VapX, potentially also involving the occlusion of the VapD active site.

The discovery of the VapWD system provides a unique insight into the evolution of TA systems. asm.orgnih.gov VapW antitoxins are themselves homologs of the VapD toxin but lack the conserved catalytic residues necessary for nuclease activity. asm.orgnih.gov This finding suggests a compelling evolutionary pathway where a gene duplication event of a VapD toxin was followed by mutations that inactivated its catalytic function, leading to its functional transition into an antitoxin. asm.orgnih.gov

This scenario, where a toxin evolves to become its own inhibitor, represents a novel mechanism for the emergence of toxin-antitoxin pairs. asm.orgresearchgate.net The VapW antitoxin retains the ability to interact with VapD at the hexamerization interface but lacks the dimerization interface crucial for VapD's catalytic activity. asm.orgasm.org

Evolutionary Relationship and Structural Homology with CRISPR-Associated (Cas) Proteins (e.g., Cas2 family)

A significant body of evidence points to a close evolutionary and structural relationship between VapD proteins and the Cas2 family of CRISPR-associated (clustered regularly interspaced short palindromic repeats) proteins. nih.govnih.gov

VapD and Cas2 proteins share a similar three-dimensional structure, characterized by a modified ferredoxin-like fold. nih.govnih.govmdpi.com The VapD toxin dimer is structurally similar to Cas2, forming a butterfly-shaped structure with a deep cleft between the monomers. nih.govmdpi.com This structural homology is accompanied by functional similarities, as both VapD and some Cas2 proteins have been shown to possess endoribonuclease activity. nih.govfrontiersin.org

The structural and functional resemblances have led to the hypothesis that CRISPR-Cas immunity systems may have evolved from a primordial VapXD-type toxin-antitoxin system. nih.govfrontiersin.org The VapD protein from Helicobacter pylori (HP0315) has been suggested to be an evolutionary intermediate, as it possesses structural features of both VapD and Cas2 and exhibits RNase activity but does not appear to be part of a canonical TA system in that organism. nih.govmdpi.com

FeatureThis compoundCas2 Protein
Fold Modified ferredoxin-like fold. nih.govnih.govFerredoxin-like fold. nih.gov
Oligomeric State Forms a homodimer. nih.govForms a homodimer. researchgate.net
Function Toxin with endoribonuclease activity. nih.govComponent of CRISPR-Cas systems, some with endoribonuclease activity; involved in spacer acquisition. nih.govfrontiersin.org
Evolutionary Link Believed to be an evolutionary precursor to or share a common ancestor with Cas2. nih.govfrontiersin.orgThought to have potentially evolved from a VapD-like ancestor. frontiersin.org

This evolutionary connection highlights the plasticity of protein folds and the repurposing of existing molecular architectures for new biological functions, from acting as toxins in TA systems to becoming integral components of adaptive immune systems in prokaryotes.

Physiological and Pathobiological Roles of Vapd in Prokaryotes

Contribution to Bacterial Stress Response and Survival

VapD plays a role in enabling bacteria to withstand various forms of stress encountered in their environment or within a host. ontosight.aifrontiersin.org This contribution is particularly significant for pathogenic bacteria navigating the host immune response and other unfavorable conditions.

Studies suggest that VapD toxins can induce the SOS response in bacteria when overexpressed. asm.orgnih.govresearchgate.net The SOS response is a global transcriptional regulatory network activated in prokaryotes in response to DNA damage. nih.govwikipedia.org This response involves the induction of various genes aimed at DNA repair, cell cycle arrest, and increased mutagenesis, contributing to bacterial survival under DNA-damaging conditions. nih.govwikipedia.org The observation that VapD can trigger this response suggests a potential mechanism by which it interacts with host cellular processes or directly impacts bacterial DNA integrity, although the precise mechanism of VapD toxicity and its link to SOS induction remains an area of investigation. asm.orgnih.gov

VapD, particularly as part of VapBC or VapXD toxin-antitoxin (TA) systems, is linked to bacterial persistence and dormancy. ontosight.ainih.gov TA systems are genetic elements that contribute to bacterial survival under stress by promoting a dormant state, often associated with multidrug tolerance. ontosight.ainih.gov The VapD protein, acting as an antitoxin or a toxin depending on the system, influences the balance within these modules, which can lead to the formation of persister cells. ontosight.ai Persister cells are a subpopulation of bacteria that exhibit transient tolerance to antibiotics without undergoing genetic mutation, enabling survival during antimicrobial treatment. ontosight.ai The VapXD toxin-antitoxin locus in Haemophilus influenzae, for instance, has been shown to enhance survival during infection tests. nih.govplos.org

Role in Bacterial Virulence and Pathogenesis Across Diverse Species

VapD is recognized as a virulence-associated protein in several bacterial pathogens, contributing to their ability to infect and cause disease in their hosts. vulcanchem.complos.orgplos.orgsymbiosisonlinepublishing.comnih.gov

The role of VapD in pathogenesis varies depending on the bacterial species:

Rhodococcus equi : In R. equi, an intracellular pathogen, VapD is part of a family of virulence-associated proteins encoded on a virulence plasmid. nih.govresearchgate.netnih.gov These proteins are associated with the bacterium's ability to survive and proliferate within alveolar macrophages by diverting the normal processes of endosomal maturation. vulcanchem.comnih.govresearchgate.netnih.gov While VapA is considered essential for intracellular growth, other Vap proteins like VapD are also present on the virulence plasmid and likely contribute to the complex mechanisms of intracellular survival. nih.govplos.org

Helicobacter pylori : H. pylori, a bacterium associated with gastric pathologies, expresses VapD, which may play a role in its protection and persistence within gastric cells. vulcanchem.complos.orgnih.govplos.orgresearchgate.net VapD expression in H. pylori has been observed when the bacterium is inside eukaryotic cells, suggesting its involvement in adapting to the intracellular environment. nih.govresearchgate.net While the exact role in pathogenesis is still being elucidated, VapD's presence and expression during intracellular infection point towards a contribution to H. pylori's ability to maintain chronic infection. nih.govresearchgate.net

Haemophilus influenzae : The VapXD toxin-antitoxin locus in nontypeable Haemophilus influenzae (NTHi) contributes to both survival and virulence. nih.govplos.org This system, involving the VapD toxin and VapX antitoxin, has been shown to enhance NTHi survival during in vitro and in vivo infection tests. nih.govplos.org

Xylella fastidiosa : In the plant pathogen Xylella fastidiosa, VapD is a thermostable protein with ribonuclease activity. plos.orgnih.govnih.gov The vapD gene is overexpressed during biofilm formation in pathogenic strains, suggesting a role in this virulence mechanism. plos.orgnih.govoup.comoup.com Biofilm formation by X. fastidiosa in xylem vessels leads to vascular occlusion and is a key factor in plant disease. plos.orgnih.gov

Dichelobacter nodosus : VapD was initially identified as a virulence-associated protein in Dichelobacter nodosus, the causative agent of ovine footrot. oup.comsymbiosisonlinepublishing.comnih.govasm.org The vapD gene is part of a genomic region more prevalent in virulent isolates. nih.govasm.org While its exact biological role in D. nodosus virulence is not fully established, its association with virulent strains and presence within a potential pathogenicity island suggest its importance in the disease process. nih.govnih.govasm.orgoup.com

VapD can contribute to virulence through several proposed mechanisms:

Intracellular Survival within Host Cells: In intracellular pathogens like Rhodococcus equi and Helicobacter pylori, VapD is implicated in the ability of the bacteria to survive within host cells. vulcanchem.complos.orgnih.govresearchgate.netnih.govnih.govresearchgate.netplos.org This can involve protecting the bacteria from the harsh intracellular environment or interfering with host defense mechanisms. vulcanchem.complos.orgresearchgate.net

Endosomal Maturation Diversion: Rhodococcus equi utilizes Vap proteins, including VapD, to divert the normal processes of endosomal maturation in macrophages. vulcanchem.comnih.govresearchgate.netnih.govomicsdi.org This prevents the formation of a mature phagolysosome, allowing the bacteria to survive and replicate within a modified vacuole. nih.govresearchgate.net

mRNA Cleavage: VapD proteins from various species, including Helicobacter pylori and Haemophilus influenzae, have been shown to possess ribonuclease activity, specifically endoribonuclease activity that can cleave mRNA. vulcanchem.comoup.comnih.govplos.orgsymbiosisonlinepublishing.comresearchgate.netunicamp.brnih.govresearchgate.net This enzymatic activity suggests a mechanism by which VapD could modulate bacterial gene expression or interfere with host cellular processes by degrading specific RNA molecules. vulcanchem.comnih.gov For instance, in Haemophilus influenzae, mRNA cleavage is proposed as a mechanism by which the VapXD system enhances survival and virulence. nih.govplos.org

Biofilm Formation: In Xylella fastidiosa, increased expression of VapD is observed during biofilm growth in pathogenic strains. plos.orgnih.govoup.comoup.com Biofilm formation is a critical virulence factor for X. fastidiosa, contributing to the occlusion of xylem vessels in plants. plos.orgnih.gov While the precise role of VapD in this process is not fully understood, its upregulation during biofilm development suggests a potential contribution to the structural integrity or regulation of the biofilm. nih.gov

Influence on Bacterial Growth Regulation and Homeostasis

As a component of certain toxin-antitoxin systems, VapD can influence bacterial growth regulation and homeostasis, particularly under stress conditions. ontosight.ainih.gov TA systems are known to play roles in modulating bacterial growth rates and enabling populations to survive periods of stress by entering a state of reduced metabolic activity or dormancy. ontosight.ai The balance between the VapD antitoxin and its cognate toxin (e.g., VapB or VapX) is crucial for maintaining cellular homeostasis. ontosight.ai Dysregulation of this balance, often triggered by stress, can lead to toxin activation, resulting in inhibited growth or the induction of a persistent state. ontosight.ai In Helicobacter pylori, VapD expression has been linked to reduced growth rates inside gastric epithelial cells, potentially contributing to the bacterium's ability to establish persistent infections. nih.govplos.org

This compound, a virulence-associated protein found in numerous bacterial species, has been implicated in various physiological processes in prokaryotes, including a putative role in plasmid maintenance and incompatibility. This function is often linked to its association with toxin-antitoxin (TA) systems and its potential ribonuclease activity.

5.4. Putative Involvement in Plasmid Maintenance and Incompatibility

Bacterial plasmids are extrachromosomal DNA molecules that can carry genes beneficial to the host, such as antibiotic resistance or virulence factors. Stable maintenance of these plasmids across cell divisions is crucial for their persistence in a bacterial population. Various mechanisms contribute to plasmid stability, including active partitioning systems and toxin-antitoxin modules nih.govcam.ac.uk. Plasmid incompatibility, conversely, describes the inability of two different plasmids to coexist stably within the same host cell, often due to shared replication or partitioning mechanisms frontiersin.orgfrontiersin.org.

VapD's potential involvement in plasmid maintenance and incompatibility is suggested by its frequent genetic linkage to vapBC operons, which encode toxin-antitoxin systems nih.gov. VapBC systems are a type II TA system where VapC acts as a toxin, often an endoribonuclease, and VapB is a cognate antitoxin that inhibits VapC activity nih.govoup.com. TA systems, particularly type II systems, are well-established contributors to plasmid stability through a mechanism known as post-segregational killing or "addiction" oup.comnih.govresearchgate.net. In this mechanism, the antitoxin is more labile than the toxin. If a daughter cell fails to inherit the plasmid carrying the TA genes, the antitoxin degrades more rapidly than the toxin, releasing the active toxin to inhibit essential cellular processes, thereby killing the plasmid-free cell and ensuring the survival of plasmid-containing cells oup.comnih.gov.

While VapD is distinct from the VapBC system, its genetic association and some functional connections suggest a potential interplay. In Actinobacillus actinomycetemcomitans, a protein with high sequence similarity to Dichelobacter nodosus VapD has been related to plasmid maintenance and incompatibility nih.gov. Furthermore, VapD proteins, particularly those structurally similar to the Cas2 family of ribonucleases, are hypothesized to possess endoribonuclease activity nih.govplos.org. Ribonucleases in prokaryotes play roles in regulating gene expression, including the control of plasmid replication and the maintenance of genetic material transfer by affecting regulatory RNAs plos.orgunicamp.br.

Research indicates that VapD can be found on plasmids in various bacteria, including Rhodococcus equi and Xylella fastidiosa plos.orgresearchgate.netasm.org. In R. equi, the vapD gene is located on a virulence plasmid researchgate.netasm.org. Studies on Xylella fastidiosa identified vapD on plasmid pXF51 and showed it encodes a protein with ribonuclease activity plos.orgunicamp.br. The presence of vapD on plasmids, coupled with its potential ribonuclease activity and association with TA systems, supports the hypothesis that VapD may contribute to plasmid maintenance, possibly by influencing plasmid replication, segregation, or stability through RNA-mediated mechanisms or by being part of a broader system that includes plasmid addiction modules.

The precise mechanisms by which VapD might influence plasmid maintenance and incompatibility are still under investigation. However, its characteristics suggest potential roles through:

Modulating RNA levels: As a putative ribonuclease, VapD could affect the stability or processing of RNAs involved in plasmid replication initiation or control, similar to how other ribonucleases regulate plasmid copy number plos.orgunicamp.braddgene.org.

Interaction with TA systems: Given its genetic and potential functional links to vapBC operons, VapD might interact with components of TA systems to enhance their plasmid stabilization function or contribute to incompatibility phenotypes when different VapD variants or associated TA systems are present nih.govnih.gov.

Influence on plasmid segregation: While canonical plasmid segregation systems involve par loci and motor proteins nih.govcam.ac.uknih.gov, the potential involvement of VapD, perhaps indirectly through its effects on cell physiology or interaction with other cellular components, cannot be entirely ruled out in some contexts.

Evolutionary Biology and Diversity of Vapd Like Proteins

Phylogenetic Analysis and Classification of VapD Protein Subfamilies

Phylogenetic analysis of VapD-like proteins reveals their widespread distribution across diverse bacteria and archaea, often as part of VapBC toxin-antitoxin systems. researchgate.net These analyses help classify VapD proteins into distinct subfamilies based on their evolutionary relationships. Studies have identified novel antitoxins associated with VapD-like toxins, including VapW and VapY. nih.gov Phylogenetic analysis indicates that VapD proteins associated with VapX/VapY form a distinct clade from those associated with VapW, suggesting independent evolutionary origins for these VapD-based TA system subfamilies. nih.gov Some VapD sequences have been found to be related to the Cas2 family of CRISPR/Cas system-associated proteins, indicating potential evolutionary links or shared ancestry with components of bacterial defense systems. researchgate.netebi.ac.uk Phylogenetic trees inferred from VapD amino acid sequences illustrate the relationships between VapD proteins from different bacterial species, supporting their classification into distinct groups. researchgate.netresearchgate.net

Mechanisms of Gene Duplication and Functional Diversification within VapD-containing Loci

Gene duplication is recognized as a primary source for the evolution of new genes and functions, and this mechanism plays a role in the diversification of VapD-containing loci. researchgate.netresearchgate.netnih.gov Following duplication, the redundant gene copy is free to accumulate mutations without necessarily compromising the original function, potentially leading to the evolution of novel or altered functions. researchgate.netresearchgate.net This process, often described by models like the innovation-amplification-divergence (IAD) model, can result in functional diversification. researchgate.net Within VapBC systems, gene duplication and subsequent diversification can contribute to the complexity and variety of these systems observed in prokaryotes. researchgate.netnih.govcambridgecore.org An interesting evolutionary mechanism observed in VapD-based systems is the emergence of VapW antitoxins, which are catalytically inactivated variants of VapD itself, likely arising through duplication and functional transition of a vapD gene. nih.gov

Horizontal Gene Transfer and Dissemination through Mobile Genetic Elements (e.g., plasmids, phages)

Horizontal gene transfer (HGT) is a significant driver of bacterial evolution and diversification, facilitating the spread of genes, including those encoding toxin-antitoxin systems like VapBC. oup.comunivie.ac.at VapD-containing loci are frequently associated with mobile genetic elements (MGEs), such as plasmids and phages, which act as vehicles for their transfer between bacterial genomes. researchgate.netoup.comresearchgate.net The presence of vapD genes on plasmids has been observed in various bacteria, including Neisseria gonorrhoeae and Xylella fastidiosa, contributing to the accessory gene content that can confer adaptive advantages. researchgate.netresearchgate.netoup.com HGT allows for the rapid dissemination of VapD-based TA systems through bacterial populations, potentially contributing to the spread of traits associated with these systems, such as plasmid stability or virulence. researchgate.netoup.com

Advanced Methodologies in Vapd Protein Research

Recombinant Protein Expression and Purification Strategies

Obtaining pure and functional VapD protein is a fundamental step for detailed biochemical and structural studies. Recombinant protein expression in heterologous systems, such as Escherichia coli, is a widely used approach researchgate.netnih.gov. Following expression, various chromatography techniques are employed for purification.

Affinity chromatography is a primary method, often utilizing fusion tags engineered onto the recombinant this compound. For instance, immobilized metal affinity chromatography (IMAC) is commonly used when VapD is expressed with a polyhistidine (His) tag, allowing the protein to bind to a metal-chelating matrix and be eluted with imidazole (B134444) researchgate.netnih.gov. Another affinity-based strategy involves using tags like Glutathione-S-transferase (GST) or Strep-tag, which bind to specific ligands immobilized on a column researchgate.netnih.govbio-rad.com. Affinity chromatography offers high selectivity and can significantly enrich the target protein in a single step bio-rad.comthermofisher.comlabmanager.com.

Size-exclusion chromatography (SEC), also known as gel filtration, is frequently used as a subsequent purification step or for buffer exchange researchgate.netbio-rad.comthermofisher.comlabmanager.comnih.gov. SEC separates proteins based on their hydrodynamic volume, allowing for the removal of aggregates and further purification of the target protein based on its size labmanager.comnih.gov. This technique is essential for obtaining a homogenous protein sample suitable for structural and functional characterization labmanager.com.

For example, the purification of VapD from Xylella fastidiosa involved expression in E. coli and purification using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography researchgate.net. Similarly, purification of VapD from Rhodococcus equi utilized nickel-affinity chromatography followed by size-exclusion chromatography nih.gov.

High-Resolution Structural Determination Techniques

Determining the three-dimensional structure of VapD is critical for understanding its molecular function. Several high-resolution techniques are applied for this purpose.

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins psu.eduphotophysics.com. By crystallizing the purified this compound and then diffracting X-rays through the crystal, researchers can obtain electron density maps from which the protein's structure can be built psu.edu. The crystal structure of VapD from Rhodococcus equi revealed an elliptical, compact eight-stranded β-barrel structure researchgate.net. The crystal structure of the VapD-VapW complex has also been determined, providing insights into their interaction nih.gov.

Circular dichroism (CD) spectroscopy is used to analyze the secondary and tertiary structures of proteins in solution photophysics.comuiowa.eduumu.se. CD measures the differential absorption of left and right circularly polarized light by chiral molecules uiowa.eduumu.se. This technique can confirm the folded state of purified VapD and assess changes in its conformation upon binding to other molecules or under different conditions researchgate.netuiowa.edu. CD analysis of Rhodococcus equi VapD suggested a natively disordered region at the N-terminus preceding the β-barrel structure researchgate.net.

Multi-angle laser light scattering (MALS), often coupled with SEC (SEC-MALS), is used to determine the absolute molecular weight and oligomeric state of proteins in solution psu.eduphotophysics.commosbri.eu. This technique measures the light scattered by a protein solution at multiple angles, allowing for the calculation of its molecular weight independent of its elution volume from an SEC column psu.edumosbri.eu. SEC-MALS analysis of Rhodococcus equi VapD indicated that it exists as a monomer in solution researchgate.net.

Mass photometry (MP) is a relatively new single-molecule technique that allows for the direct measurement of the mass and size distribution of unlabeled biomolecules in solution photophysics.comuiowa.eduumu.semosbri.eu. MP can quickly assess sample heterogeneity and determine the oligomeric state of proteins uiowa.eduumu.se.

In Vitro and In Vivo Biochemical Activity Assays

Investigating the biochemical function of VapD involves both in vitro and in vivo assays. VapD proteins are known to possess nucleolytic activity.

Nucleolytic assays are performed in vitro to directly measure the ability of purified VapD to cleave nucleic acids (DNA or RNA). These assays often utilize labeled nucleic acid substrates, and the cleavage products are analyzed by gel electrophoresis or fluorescence-based methods plos.org. For example, VapD from Xylella fastidiosa has been shown to exhibit ribonuclease activity in vitro using a fluorescence-based assay plos.org. VapD proteins from Haemophilus influenzae and Helicobacter pylori have also been reported to have RNase activity in vitro nih.gov.

SOS response induction assays are used to assess the in vivo toxicity of VapD. The SOS response is a bacterial DNA damage response system that is induced by various forms of DNA stress scielo.brnih.gov. Overexpression of toxic proteins, including some VapD toxins, can lead to DNA damage or inhibition of DNA replication, thereby inducing the SOS response nih.gov. Reporter gene systems, where the expression of a readily detectable protein (e.g., green fluorescent protein or β-galactosidase) is controlled by an SOS promoter, are used to monitor SOS induction wikipedia.orgpsu.edu. Increased reporter gene expression indicates activation of the SOS response wikipedia.org. VapD toxins cognate to novel antitoxins VapY and VapW were shown to induce the SOS response in Escherichia coli when overproduced, suggesting they target processes related to genomic DNA integrity nih.gov.

Molecular Genetic Manipulations

Molecular genetic techniques are indispensable for studying the function of the vapD gene and its protein product in their native biological context.

Site-directed mutagenesis is used to introduce specific changes into the DNA sequence of the vapD gene bio-rad.comneb.com. This allows researchers to alter specific amino acid residues in the this compound to investigate their roles in protein structure, catalytic activity, or interactions with other molecules bio-rad.com. For instance, a catalytically inactive D7N VapD mutant was created to study the role of nucleolytic activity in SOS response induction nih.gov.

Gene cloning involves inserting the vapD gene into a suitable vector (e.g., a plasmid) for expression in a host organism or for further manipulation researchgate.netbio-rad.comprotocols.io. This is a fundamental technique for producing recombinant this compound, creating gene fusions, or constructing strains with altered vapD expression researchgate.netbio-rad.comprotocols.io.

Reporter gene systems, as mentioned in the context of SOS response assays, are also a form of molecular genetic manipulation wikipedia.orgnih.gov. By fusing the vapD promoter or regulatory regions to a reporter gene, researchers can study the transcriptional regulation of vapD expression under different conditions wikipedia.org.

Cell-Based and Animal Models for Pathogen-Host Interaction Studies

To understand the role of VapD in bacterial pathogenesis, researchers utilize cell-based and, in some cases, animal models to study the interaction between VapD-producing bacteria and host cells.

Bacterial co-cultures with eukaryotic cells are widely used in vitro models to study pathogen-host interactions frontiersin.orgrsc.orgnih.govrsc.org. These models allow for the investigation of bacterial adhesion, invasion, intracellular survival, and the host cellular response in a controlled environment frontiersin.orgrsc.orgnih.gov. For example, co-cultures of Helicobacter pylori and AGS gastric cells have been used to study the expression and localization of VapD during intracellular infection researchgate.net. Three-dimensional (3D) cell culture models offer a more physiologically relevant environment compared to traditional monolayer cultures frontiersin.org.

Immunofluorescence assays (IFAs) are often used in conjunction with cell-based models to visualize the location and expression of VapD within infected host cells or bacteria researchgate.net. IFAs utilize antibodies specific to VapD that are coupled to fluorescent dyes, allowing for the detection of VapD using fluorescence microscopy nih.govresearchgate.net. This technique was used to show that Helicobacter pylori expresses VapD when inside eukaryotic cells researchgate.net.

While the outline mentions animal models, the provided search results primarily focus on in vitro cell-based models for studying VapD in the context of pathogen-host interactions. Research on VapD in pathogens like Haemophilus influenzae and Rhodococcus equi suggests its involvement in virulence, implying that animal models would be used to study the impact of VapD on infection progression and host response in a living system researchgate.netplos.org. However, specific details on the types of animal models used for VapD research were not extensively covered in the provided snippets.

Computational and Bioinformatic Approaches

Computational and bioinformatic tools play a significant role in analyzing VapD sequences and predicting its characteristics and evolutionary history.

Phylogenetic analysis is used to study the evolutionary relationships between VapD proteins from different bacterial species nih.govplos.orgresearchgate.net. By comparing the amino acid or nucleotide sequences of vapD genes, researchers can construct phylogenetic trees that illustrate the divergence and relatedness of VapD homologs nih.govplos.orgresearchgate.net. Phylogenetic analysis of VapD-like proteins has revealed novel families of associated antitoxins, VapY and VapW nih.govresearchgate.net.

Sequence alignments are fundamental for comparing VapD sequences and identifying conserved regions, including potential catalytic residues or interaction interfaces nih.govresearchgate.net. Multiple sequence alignments of VapD-like and VapW proteins have highlighted conserved positions and putative catalytic residues in VapD researchgate.net.

Structural predictions, using computational algorithms, can provide insights into the potential three-dimensional structure of VapD proteins based on their amino acid sequences plos.org. While not as definitive as experimental methods like crystallography, these predictions can be useful for guiding experimental design and understanding potential structural features plos.org. The this compound from Xylella fastidiosa was predicted to belong to the CRISPR/Cas2 family and contain a predominance of α-helices plos.org.

Bioinformatic analysis of genomic loci adjacent to vapD genes has been instrumental in identifying putative antitoxins and understanding the organization of vapD-containing toxin-antitoxin systems nih.govresearchgate.net.

Note on PubChem CIDs: The user requested a table of compound names and their corresponding PubChem CIDs. VapD is a protein, not a small molecule compound that would typically have a PubChem CID. PubChem primarily databases chemical molecules. Protein sequences and structures are typically found in databases like NCBI Protein, UniProt, and the Protein Data Bank (PDB). Therefore, a table of PubChem CIDs for this compound is not applicable. No other specific small molecule compounds were mentioned in the context of the methodologies used for this compound research within the provided search results.

Future Directions and Research Perspectives

Elucidation of Precise Molecular Mechanisms Underpinning VapD Toxicity and Virulence Factors

A significant future direction is the comprehensive understanding of how VapD exerts its toxic effects and contributes to bacterial virulence. While some VapD proteins have demonstrated ribonuclease activity, the specific RNA targets and the downstream cellular consequences of their cleavage are not fully defined. plos.orgnih.govunicamp.br Future studies will aim to identify the complete repertoire of VapD substrates within the bacterial cell and, in the case of pathogenic bacteria, potentially within the host cell. Research suggests that VapD nucleases may possess both DNase and RNase activities, and further investigation is needed to confirm and characterize these activities across different VapD homologs. nih.gov Understanding how VapD's enzymatic activity leads to phenotypes like growth inhibition, persistence, and enhanced intracellular survival is crucial. ontosight.ainih.gov This will involve detailed biochemical assays, genetic approaches to identify essential catalytic residues, and cell biology techniques to visualize and quantify the effects of VapD activity in vivo. For instance, studies in Haemophilus influenzae suggest the VapXD system, including VapD, enhances survival and virulence via mRNA cleavage, indicating a need for detailed mechanistic studies on this process. plos.orgnih.gov Research on Helicobacter pylori VapD, which shows purine-specific endoribonuclease activity, highlights the need to understand the specificity and impact of this cleavage on bacterial gene expression and host-pathogen interactions. vulcanchem.com

Identification and Characterization of Novel VapD Interaction Partners (e.g., bacterial regulatory proteins, host cellular components, specific nucleic acid targets)

Identifying the molecules with which VapD interacts is critical for understanding its function. Beyond its cognate antitoxin (like VapX, VapW, or VapY), VapD may interact with other bacterial proteins that regulate its activity or are part of downstream pathways. researchgate.netnih.govnih.gov Future research will employ techniques such as pull-down assays, co-immunoprecipitation, and cross-linking followed by mass spectrometry to identify novel bacterial protein partners. Furthermore, in the context of infection, investigating interactions between VapD and host cellular components could reveal mechanisms of virulence. Given its potential nuclease activity, identifying specific nucleic acid targets (both RNA and potentially DNA) is a key area. nih.gov Techniques like RIP-seq (RNA immunoprecipitation sequencing) or methods to identify DNA binding could be employed to map VapD's nucleic acid substrates on a global scale. The discovery of new antitoxin families like VapY and VapW associated with VapD-like proteins underscores the ongoing need to identify and characterize these interaction partners and their impact on VapD activity and cellular processes. researchgate.netnih.gov

Structural and Kinetic Analyses of VapD-Antitoxin Complexes and Their Dynamic Interactions

High-resolution structural information is invaluable for understanding protein function and interaction. While some structures of VapD and VapXD complexes exist, further structural and kinetic studies are needed to fully understand the dynamic interplay between VapD and its various antitoxins. nih.govnih.govnih.gov Future research will focus on obtaining structures of VapD in complex with newly identified antitoxins or other interacting partners. Techniques like X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy will be crucial. Kinetic studies, using methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), will provide quantitative data on the binding affinities and rates of association and dissociation between VapD and its partners. Understanding the structural basis of toxin neutralization by antitoxins, particularly in unusual stoichiometries like the 2:1 VapD-VapX complex, will be a key focus. nih.govnih.gov Research on the VapD-VapW complex, where VapW may disrupt VapD oligomerization rather than blocking the catalytic site, highlights the diversity in neutralization mechanisms that require further structural and kinetic investigation. nih.govresearchgate.net

Delineation of Global Regulatory Networks Controlling VapD Expression and Activity in Diverse Environments

The expression and activity of VapD are likely tightly regulated within the bacterial cell, especially in response to stress conditions or during infection. ontosight.ainih.gov Future research will aim to delineate the transcriptional and post-transcriptional regulatory networks that control vapD gene expression. This will involve identifying the transcription factors that bind to the vapD promoter, studying the influence of small RNAs, and investigating mRNA stability. Furthermore, understanding how environmental cues (e.g., nutrient availability, oxidative stress, host cell contact) influence VapD levels and activity is critical. ontosight.ainih.gov Techniques like RNA-seq and proteomics under various conditions will help to map the global regulatory landscape. For example, studies showing increased VapD expression in H. pylori during intracellular infection suggest that host-specific signals influence its regulation. nih.govvulcanchem.com Understanding these regulatory mechanisms could reveal triggers for VapD-mediated toxicity or persistence.

Development of Advanced Experimental Platforms for Comprehensive VapD Functional Characterization

Advancing our understanding of VapD requires the development and application of sophisticated experimental platforms. This includes creating genetically modified bacterial strains with inducible vapD expression or deletions to study its effects in isolation. researchgate.net Developing fluorescent reporters or tags to track VapD localization and dynamics within live cells will provide spatial and temporal insights. researchgate.net High-throughput screening methods could be developed to identify small molecules that modulate VapD activity or disrupt its interactions. Furthermore, establishing robust in vitro systems to reconstitute VapD activity with its substrates and partners will allow for detailed biochemical characterization. The development of recombinant VapD protein and specific antibodies has already facilitated some of these studies, and further advancements in protein engineering and assay development will be crucial. researchgate.net

Q & A

Q. What is the primary functional role of VapD in bacterial pathogenesis, and how is it experimentally validated?

VapD is a virulence-associated protein implicated in bacterial survival under stress and host interactions. In Helicobacter pylori, VapD expression increases during gastric epithelial cell infection, aiding bacterial persistence in acidic environments by promoting metabolic adaptation . Structural studies reveal VapD shares homology with Cas2 ribonucleases, exhibiting purine-specific endoribonuclease activity critical for RNA processing . Experimental validation includes:

  • Mutagenesis : Key residues (e.g., D7, L13 in H. pylori HP0315) are mutated to disrupt RNase activity, confirming enzymatic function .
  • Transcriptomic analysis : Comparing vapD-positive and -negative strains in infection models to assess gene expression patterns .

Q. How prevalent is the vapD gene across Helicobacter pylori strains, and what explains its variability?

Approximately 61.3% of H. pylori strains carry vapD, with no correlation to vacA genotypes or pathogenicity islands . Strain-specific absence is attributed to chromosomal recombination events, where vapD-negative strains harbor unrelated 0.5 kb DNA fragments . Methodologies to assess prevalence include:

  • PCR and Southern hybridization : Amplifying vapD regions and probing genomic DNA from diverse strains .
  • Comparative genomics : Aligning sequences from vapD-positive (e.g., H. pylori 60190) and -negative strains (e.g., 86-313) .

Advanced Research Questions

Q. What methodologies resolve contradictions in VapD’s association with toxin-antitoxin (TA) systems?

While vapD in Haemophilus influenzae is part of a TA module (VapXD), H. pylori HP0315 (VapD) is transcriptionally linked to HP0316 (a putative antitoxin) but lacks TA system functionality . Key approaches to clarify this include:

  • Operon deletion studies : Deleting hp0315-hp0316 in H. pylori to assess growth arrest/resumption under stress (e.g., antibiotic exposure) .
  • Structural modeling : Using DALI/PISA to compare HP0315 with canonical TA toxins (e.g., V. cholerae ParE) .
  • RNase activity assays : Testing if HP0316 inhibits HP0315’s ribonuclease function in vitro .

Q. How can researchers experimentally distinguish VapD’s role in CRISPR-associated systems versus virulence?

VapD homologs (e.g., Xylella fastidiosa VapD) are annotated as Cas2-like proteins but lack conserved CRISPR arrays . To dissect dual roles:

  • CRISPR array mapping : Sequencing regions adjacent to vapD to identify protospacer integration sites (absent in H. pylori) .
  • Biofilm assays : Quantifying biofilm formation in vapD knockout strains (e.g., X. fastidiosa shows reduced biofilm viability) .
  • Thermostability assays : Comparing wild-type and mutant VapD (e.g., Xf-VapD retains activity at 50°C, unlike canonical Cas2) .

Q. What advanced techniques elucidate VapD’s structural and functional evolution across bacterial species?

Phylogenetic and structural analyses reveal VapD’s divergence into Cas2-like ribonucleases and virulence factors:

  • Phylogenetic trees : Aligning VapD sequences from H. pylori, Rhodococcus equi, and X. fastidiosa to identify conserved domains .
  • Crystallography : Resolving 3D structures (e.g., HP0315 at 2.8 Å) to compare ferredoxin-like folds with Cas2 (PDB: 3UI3) .
  • Functional convergence studies : Testing if R. equi VapD (acid resistance) and H. pylori VapD (host persistence) share mechanistic pathways .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., TA system involvement), combine in vitro ribonuclease assays, structural predictions, and genetic knockout phenotypes .
  • Experimental Design : Use isogenic vapD mutants in infection models (e.g., AGS cells for H. pylori) to isolate virulence-specific effects from CRISPR-related functions .

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